molecular formula C11H11FO4 B1302093 Ethyl 3-fluoro-4-methoxybenzoylformate CAS No. 345-72-2

Ethyl 3-fluoro-4-methoxybenzoylformate

Cat. No.: B1302093
CAS No.: 345-72-2
M. Wt: 226.2 g/mol
InChI Key: MKCWXEZQXVQTTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Ethyl 3-fluoro-4-methoxybenzoylformate typically involves the esterification of 3-fluoro-4-methoxybenzoic acid with ethyl formate under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is isolated by distillation or recrystallization .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Ethyl 3-fluoro-4-methoxybenzoylformate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Ethyl 3-fluoro-4-methoxybenzoylformate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-4-methoxybenzoylformate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The presence of the fluorine atom and methoxy group in the molecule can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Ethyl 3-fluoro-4-methoxybenzoylformate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-(3-fluoro-4-methoxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-3-16-11(14)10(13)7-4-5-9(15-2)8(12)6-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKCWXEZQXVQTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374519
Record name Ethyl 3-fluoro-4-methoxybenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345-72-2
Record name Ethyl 3-fluoro-4-methoxybenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 345-72-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.